molecular formula C7H3BrFIO2 B13975478 3-Bromo-2-fluoro-5-iodobenzoic acid

3-Bromo-2-fluoro-5-iodobenzoic acid

Katalognummer: B13975478
Molekulargewicht: 344.90 g/mol
InChI-Schlüssel: MQOQPSMGEAEXQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2-fluoro-5-iodobenzoic acid is a halogenated benzoic acid derivative It is characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring, along with a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors One common method includes the halogenation of benzoic acid derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2-fluoro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.

    Reduction and Oxidation: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide, potassium fluoride, and bromine can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

    Reduction and Oxidation: Reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-fluoro-5-iodobenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-fluoro-5-iodobenzoic acid depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are determined by the nature of the reactions and the functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-5-iodobenzoic acid
  • 2-Fluoro-5-iodobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid

Uniqueness

3-Bromo-2-fluoro-5-iodobenzoic acid is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications that other similar compounds may not achieve.

Eigenschaften

Molekularformel

C7H3BrFIO2

Molekulargewicht

344.90 g/mol

IUPAC-Name

3-bromo-2-fluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H3BrFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)

InChI-Schlüssel

MQOQPSMGEAEXQU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.